2-(3-Aminobenzoyl)benzoic acid 2-(3-Aminobenzoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 6268-18-4
VCID: VC19734306
InChI: InChI=1S/C14H11NO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h1-8H,15H2,(H,17,18)
SMILES:
Molecular Formula: C14H11NO3
Molecular Weight: 241.24 g/mol

2-(3-Aminobenzoyl)benzoic acid

CAS No.: 6268-18-4

Cat. No.: VC19734306

Molecular Formula: C14H11NO3

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Aminobenzoyl)benzoic acid - 6268-18-4

Specification

CAS No. 6268-18-4
Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
IUPAC Name 2-(3-aminobenzoyl)benzoic acid
Standard InChI InChI=1S/C14H11NO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h1-8H,15H2,(H,17,18)
Standard InChI Key GLPFSDPAITZWBL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)N)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(3-Aminobenzoyl)benzoic acid (C₁₄H₁₁NO₃) consists of two aromatic rings: a benzoic acid group at position 2 and a 3-aminobenzoyl group. The amino (-NH₂) and carboxylic acid (-COOH) functional groups confer polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Table 1: Hypothetical Physicochemical Properties

PropertyValue/DescriptionBasis for Inference
Molecular Weight241.24 g/molCalculated from formula
Melting Point~200–220°C (decomposes)Analogous benzoic acids
SolubilitySlightly soluble in water, soluble in polar aprotic solvents (e.g., DMSO, DMF)Similar aminobenzoic acids
LogP (Partition Coefficient)~1.5–2.0Estimated via fragment methods

Spectroscopic Features

  • IR Spectroscopy: Expected peaks include:

    • 3300–3500 cm⁻¹ (N-H stretch, amine)

    • 1680–1700 cm⁻¹ (C=O stretch, carboxylic acid)

    • 1600 cm⁻¹ (C=O stretch, benzoyl) .

  • NMR:

    • ¹H NMR: Signals at δ 6.5–8.5 ppm (aromatic protons), δ 5.5–6.0 ppm (amine protons, broad), δ 12–13 ppm (carboxylic acid proton) .

    • ¹³C NMR: Peaks for carbonyl carbons (~165–170 ppm) and aromatic carbons (~110–140 ppm) .

Synthetic Methodologies

Chlorination-Oxidation-Amination Cascade

A three-step route adapted from the synthesis of 3-methyl-2-aminobenzoic acid could be modified:

  • Chlorination: React m-xylene with Cl₂ under FeCl₃ catalysis to yield 2-chloro-m-xylene.

  • Oxidation: Treat with H₂O₂ in acetic acid and NaOAc to form 3-methyl-2-chlorobenzoic acid.

  • Amination: Substitute chloride with NH₃ under CuCl/Na₂CO₃ catalysis in DMSO at 150°C.

Table 2: Hypothetical Reaction Conditions

StepReagents/CatalystsTemperatureYield (Projected)
ChlorinationCl₂, FeCl₃60°C85–90%
OxidationH₂O₂, NaOAc, CH₃COOH90°C75–80%
AminationNH₃, CuCl, DMSO150°C65–70%

Rh(III)-Catalyzed C–H Activation

Rhodium-catalyzed coupling of benzoic acids with propargyl acetates or vinyl acetates offers a regioselective pathway. For example, reacting benzoic acid with a geminal-substituted vinyl acetate under [Cp*RhCl₂]₂ catalysis could form isocoumarin intermediates, which might be hydrolyzed to yield 2-benzoylbenzoic acid derivatives.

Research Gaps and Future Directions

  • Synthetic Optimization: Screen transition-metal catalysts (e.g., Pd, Ru) for improved amination yields.

  • Crystallography: Resolve X-ray structures to confirm regiochemistry.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

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